4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is 4-(1-methylhydrazin-1-yl)-2-(trifluoromethyl)quinazoline . Its molecular formula is C₁₀H₉F₃N₄ , with a molecular weight of 242.20 g/mol . The CAS registry number is 303148-88-1 , and it belongs to the quinazoline family, a class of fused bicyclic aromatic compounds comprising a benzene ring fused to a pyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃N₄ |
| Molecular Weight | 242.20 g/mol |
| CAS Number | 303148-88-1 |
| Classification | Heterocyclic (Quinazoline) |
Molecular Geometry and Conformational Analysis
The quinazoline core adopts a planar bicyclic structure, with the trifluoromethyl (-CF₃) group at position 2 and the methylhydrazino (-NH-N(CH₃)) group at position 4 introducing steric and electronic perturbations. Key geometric parameters include:
- Bond Angles : The C-F bonds in the -CF₃ group exhibit tetrahedral geometry (≈109.5°), while the pyrimidine ring maintains bond angles close to 120°.
- Torsional Strain : The methylhydrazino group introduces slight non-planarity due to steric interactions with adjacent hydrogen atoms.
Conformational analysis via computational models (e.g., density functional theory) predicts that the lowest-energy conformation features the -CF₃ group orthogonal to the quinazoline plane to minimize steric hindrance.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- C-F Stretch : 1120–1160 cm⁻¹ (strong).
- N-H Stretch : 3300–3400 cm⁻¹ (medium, hydrazino group).
- C=N Stretch : 1600–1650 cm⁻¹ (quinazoline ring).
Mass Spectrometry (MS)
Structural and Spectroscopic Data Tables
Table 1: ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Quinazoline aromatic H | 7.5–8.5 | Multiplet |
| -NH-N(CH₃) | 3.2–3.5 | Broad singlet |
| -CH₃ (methyl) | 2.8–3.0 | Singlet |
Table 2: IR Absorption Bands
| Band Assignment | Wavenumber (cm⁻¹) |
|---|---|
| C-F stretch | 1120–1160 |
| N-H stretch | 3300–3400 |
| C=N stretch | 1600–1650 |
Properties
IUPAC Name |
1-methyl-1-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-17(14)8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOZBHIVVREQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)quinazoline and methylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.
Scientific Research Applications
Anticancer Activity
Overview : Quinazoline derivatives, including 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline, have been extensively studied for their anticancer properties. These compounds exhibit promising activity against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth.
Mechanism of Action : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and increasing its binding affinity to target proteins, including those involved in DNA replication and repair. This mechanism contributes to the cytotoxic effects observed in cancer cells.
Case Studies :
- In vitro studies demonstrated that derivatives of quinazoline exhibited IC50 values ranging from 2.44 to 9.43 µM against different cancer cell lines, indicating significant cytotoxicity .
- Structure-activity relationship studies revealed that modifications at positions 2 and 4 of the quinazoline core can enhance anticancer activity, with specific derivatives showing low nanomolar GI50 values against human tumor cell lines including A549 (lung), MCF7 (breast), and HCT116 (colon) .
Anticonvulsant Activity
Overview : The anticonvulsant potential of this compound has been explored through various preclinical models. This compound belongs to a broader class of quinazolines that have shown efficacy in seizure models.
Mechanism of Action : The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects. By interacting with ion channels or neurotransmitter receptors, it can stabilize neuronal excitability.
Case Studies :
- A series of quinazoline derivatives were tested for their effectiveness against maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced seizures, demonstrating protective effects in several compounds .
- Compounds derived from quinazolines exhibited varied levels of activity against seizure models, with some achieving significant protection at doses as low as 30 mg/kg .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key modifications that enhance activity include:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases lipophilicity and binding affinity |
| Variations at positions 2 and 4 | Alters cytotoxicity against specific cancer types |
| Side chain modifications | Enhances anticonvulsant properties |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the incorporation of a trifluoromethyl group improves metabolic stability and membrane permeability, which are essential for therapeutic efficacy. However, toxicity assessments are critical; some studies have reported adverse effects at higher doses, necessitating careful evaluation during drug development.
Mechanism of Action
The mechanism of action of 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, interfere with cellular signaling pathways, or bind to specific receptors. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The methylhydrazino group at position 4 distinguishes the target compound from analogs with chalcone hybrids () or diazepane rings (). This group may confer unique reactivity or binding interactions, such as hydrogen bonding with biological targets. The trifluoromethyl group at position 2 is a common feature across multiple compounds (e.g., ), contributing to electron-withdrawing effects and metabolic stability.
Biological Activity :
- Quinazoline-chalcone hybrids () exhibit antiparasitic activity via beta-hematin inhibition, suggesting that the target compound may share similar mechanisms if tested .
- Triazoloquinazoline derivatives () demonstrate antihistaminic and receptor antagonist activities , highlighting how structural modifications (e.g., fused triazole rings) diversify applications .
Synthetic Routes: The synthesis of trifluoromethylated quinazolines often involves POCl₃-mediated chlorination (e.g., 4-chloro-2-(trifluoromethyl)quinazoline in ) followed by nucleophilic substitution with amines or hydrazines . Hydrazine hydrate is a common reagent for introducing hydrazino groups (e.g., ), which aligns with the likely synthesis of the target compound.
Research Findings and Implications
- Antiparasitic Potential: Compounds with trifluoromethyl groups and hydrazine-derived side chains (e.g., , Table 7) show promise against parasites, suggesting the target compound could be evaluated for similar activity .
- Pharmacokinetic Advantages: The trifluoromethyl group enhances lipophilicity and bioavailability, as seen in analogs like 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline .
- Structural Versatility: Position 4 substitutions (e.g., diazepane, methoxyphenoxy) significantly alter biological targets, indicating that the methylhydrazino group may open pathways for novel therapeutic applications .
Biological Activity
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline class, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to permeate cell membranes and interact with intracellular targets.
Target Interactions
- DNA Binding : Quinazoline derivatives often exhibit high binding affinity to DNA, which can lead to the inhibition of DNA replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerases and carbonic anhydrases.
Biochemical Pathways
Research indicates that compounds similar to this compound interfere with essential biochemical pathways in various pathogens and cancer cells. The following pathways are particularly relevant:
- Inhibition of Topoisomerases : Many quinazoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to increased cytotoxicity in cancer cells.
- Antimicrobial Activity : Compounds within this class have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Research Findings
Recent studies have explored the biological activity of this compound and related compounds. Below is a summary of significant findings:
Cytotoxicity Studies
A study reported that certain quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The cytotoxic activity of similar compounds was assessed with IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, indicating strong potential for anticancer applications .
Enzyme Inhibition
Research has highlighted the ability of quinazoline derivatives to inhibit carbonic anhydrase (CA), with some compounds showing IC50 values comparable to established inhibitors like acetazolamide . This suggests potential therapeutic applications in conditions where CA plays a critical role.
Case Studies
- Anticancer Activity : A derivative of this compound was tested for its anticancer properties against the MCF-7 breast cancer cell line, showing promising results with significant inhibition of cell proliferation.
- Antimicrobial Properties : Another study demonstrated that quinazoline derivatives exhibit antimicrobial activity against various bacterial strains, indicating their potential use in treating infections.
Comparative Analysis
To better understand the biological activity of this compound relative to other quinazoline derivatives, a comparative analysis is presented below:
| Compound | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| This compound | TBD | Topoisomerase II | Anticancer |
| Quinazoline Derivative A | 6.29 | CA | Anticancer |
| Quinazoline Derivative B | 2.44 | DNA | Antimicrobial |
Q & A
Q. What are the established synthetic methodologies for 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline, and what reaction conditions are critical for achieving high purity?
The synthesis typically involves cyclization of aminobenzamide precursors with methylhydrazine derivatives. For example, hydrazine substitution on quinazoline scaffolds (e.g., 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide) under reflux in ethanol or THF is a common approach . Trifluoromethyl groups are introduced via halogen exchange (e.g., using POCl₃) or direct fluorination. Purification via silica gel chromatography or recrystallization is critical, as demonstrated in trifluoromethylated quinazolinone syntheses with yields up to 88% .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 757 [M+H]+) and purity (retention time: 1.23 minutes under SQD-FA05 conditions) .
- NMR (¹H, ¹³C, ¹⁹F) : Resolves structural motifs like the methylhydrazino group and trifluoromethyl substitution.
- X-ray crystallography : Provides definitive structural confirmation, as seen in ferrocenyl-quinazolinone analogs .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The CF₃ group enhances lipophilicity (logP) and metabolic stability, as observed in analogs like 4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline . Its electron-withdrawing nature also activates the quinazoline ring for nucleophilic substitutions, facilitating reactions with hydrazines or amines .
Advanced Research Questions
Q. How can regioselectivity be optimized during the introduction of the 1-methylhydrazino group?
Regioselectivity is controlled via directing groups (e.g., chloro or hydroxyl substituents) or protective strategies. For example, chlorination at the 4-position of quinazoline using POCl₃/DMF (as in ) directs subsequent nucleophilic attack by methylhydrazine. Temperature modulation (e.g., 0–5°C for Grignard reactions) further minimizes side reactions .
Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray)?
Combine complementary techniques:
- Variable-temperature NMR : Clarifies dynamic effects like tautomerism.
- DFT calculations : Validate experimental geometries and electronic environments, as demonstrated for ferrocenyl-quinazolinones .
- Mass spectrometry fragmentation patterns : Confirm molecular connectivity when crystallography data is unavailable.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-deficient quinazoline core (due to CF₃) facilitates nucleophilic attack at the 4-position. proposes a mechanism where hydrazines displace chloride or hydroxyl groups via a two-step process: (i) initial adduct formation and (ii) elimination of HCl/H₂O. Kinetic studies (e.g., monitoring reaction progress via HPLC) can validate proposed pathways .
Q. What methodologies are recommended for evaluating biological activity?
- Enzyme inhibition assays : Use kinase or protease targets to assess binding affinity (IC₅₀).
- Cell-based viability assays : Test against cancer or bacterial lines (e.g., MIC determination for hydrazone hybrids, as in ) .
- Molecular docking : Predict interactions with biological targets (e.g., DNA or albumin binding, as studied in halogenated quinazoline-metal complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
